1,9-Decadiene

Overview

Description

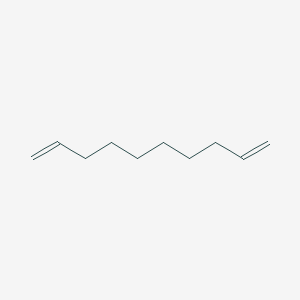

1,9-Decadiene is an organic compound with the molecular formula C10H18. It is a linear diene, meaning it contains two double bonds separated by a chain of carbon atoms. This compound is used in various chemical reactions and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,9-Decadiene can be synthesized through several methods, including:

Acyclic Diene Metathesis (ADMET) Polymerization: This method involves the polymerization of this compound using catalysts such as Schrock’s molybdenum or Grubbs’ ruthenium catalysts.

Monoalkenylation of Diethylmalonate: This method involves the monoalkenylation of diethylmalonate in the presence of sodium hydride, followed by bis nucleophilic attack on 1,6-dibromohexane or 1,4-dibromobutane.

Industrial Production Methods

In industrial settings, this compound is typically produced through the ADMET polymerization process due to its efficiency and ability to produce high molecular weight polymers with well-defined structures .

Chemical Reactions Analysis

1,9-Decadiene undergoes various chemical reactions, including:

Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: The double bonds can be reduced to form alkanes using hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: The double bonds can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Hydrogen gas, palladium or platinum catalyst.

Substitution: Halogens (e.g., chlorine, bromine).

Major Products Formed

Oxidation: Epoxides, diols.

Reduction: Alkanes.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical Properties and Characteristics

1,9-Decadiene is a linear diene characterized by its two double bonds located at the first and ninth carbon atoms. Its properties include:

- Molecular Weight : 138.25 g/mol

- Boiling Point : 169 °C

- Density : Approximately 0.75 g/cm³

- Flammability : Classified as a flammable liquid .

Applications in Polymer Science

-

Copolymerization

This compound is extensively used in copolymerization processes, particularly with ethylene and other dienes. It acts as a comonomer in various polymerization reactions, enhancing the properties of the resulting polymers.- Case Study : Research has shown that when copolymerized with ethylene using Ziegler-Natta catalysts, this compound significantly affects catalyst activity and molecular weight of polyethylene (PE) produced. This interaction leads to tailored properties suitable for specific applications .

-

Table 1: Copolymerization Characteristics

Comonomer Catalyst Type Resulting Polymer Properties Ethylene Ziegler-Natta Enhanced flexibility and strength 1,5-Hexadiene Metallocene Improved thermal stability

-

Acyclic Diene Metathesis (ADMET)

This compound undergoes ADMET copolymerization to form linear polybutadiene. This process is crucial for producing elastomers with desirable mechanical properties.

Applications in Drug Development

-

Drug Delivery Systems

The partitioning behavior of this compound is studied for its potential use in drug delivery systems. Its ability to mimic lipid bilayers makes it a candidate for enhancing drug permeation through biological membranes.- Case Study : A study utilized molecular solvation theory to predict the partition coefficients of this compound in water, revealing its effectiveness in mimicking lecithin bilayers for drug formulation .

-

Table 2: Partition Coefficients

Solvent System Log K (Experimental) Log K (Predicted) Water 2.5 2.6 Lecithin 3.0 3.2

Industrial Applications

-

Chemical Intermediate

As a chemical intermediate, this compound is utilized in the synthesis of various organic compounds and materials. -

Food Industry

Although primarily used as an industrial chemical, there are indications that it can function as an indirect food additive due to its properties as a flavoring agent or stabilizer .

Mechanism of Action

The mechanism of action of 1,9-decadiene in chemical reactions involves the reactivity of its double bonds. The double bonds can participate in various reactions, such as metathesis, oxidation, and reduction, to form different products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1,9-Decadiene can be compared with other similar compounds, such as:

1,7-Octadiene: Similar to this compound but with a shorter carbon chain. It also undergoes ADMET polymerization and other reactions.

1,5-Hexadiene: Another linear diene with an even shorter carbon chain. It is used in similar polymerization reactions but produces different polymer properties due to its shorter chain length.

2-Methyl-1,5-hexadiene: A branched diene that undergoes similar reactions but with different reactivity and product properties due to the presence of a methyl group.

Uniqueness of this compound

This compound is unique due to its longer carbon chain, which allows for the production of polymers with higher molecular weights and specific properties, such as increased crystallinity and thermal stability .

Biological Activity

1,9-Decadiene, a linear diene with the chemical formula CH, has garnered interest in various fields due to its unique biological properties. This article explores its biological activity, including its interactions with biological membranes, potential therapeutic applications, and relevant case studies.

This compound is characterized by its double bonds located at the first and ninth carbon atoms. This structure not only influences its reactivity but also its biological interactions. The compound is primarily studied for its lipid bilayer permeability and potential as a bioactive agent .

Membrane Interaction

Research indicates that this compound exhibits significant interaction with lipid bilayers, mimicking the selectivity of barrier domains in biological membranes. A study by Mayer and Anderson (2002) demonstrated that the transport characteristics of this compound closely resemble those of natural phospholipids, suggesting its potential role in drug delivery systems . The compound's ability to penetrate lipid membranes is crucial for its effectiveness as a bioactive molecule.

Table 1: Partition Coefficients of this compound

| Solvent System | Log K (Partition Coefficient) |

|---|---|

| Water/Lipid | 3.0 |

| Octanol/Water | 4.5 |

This table summarizes the partition coefficients that highlight the hydrophobic nature of this compound, which aids in its membrane permeability.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains. For example, a study reported that concentrations as low as 0.5% could significantly reduce the growth of both Gram-positive and Gram-negative bacteria . This suggests potential applications in food preservation and as a natural alternative to synthetic preservatives.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. A recent study found that treatment with this compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cell cultures exposed to inflammatory stimuli . This property could make it a candidate for developing anti-inflammatory therapies.

Case Studies

Case Study 1: Drug Delivery Systems

A study explored the use of this compound as a carrier for hydrophilic drugs. The results indicated enhanced absorption and bioavailability when drugs were encapsulated within liposomes containing this compound compared to traditional carriers . This finding supports further investigation into its use in pharmaceutical formulations.

Case Study 2: Natural Pesticide Development

In agricultural research, this compound was tested for its efficacy as a natural pesticide. Field trials showed that it effectively reduced pest populations while being less harmful to beneficial insects compared to conventional pesticides . This positions it as a sustainable alternative in pest management strategies.

Q & A

Basic Research Questions

Q. How do computational models predict 1,9-decadiene/water partition coefficients (Kdecadiene/w), and what are their limitations?

- Methodological Answer : The 3D-RISM-KH molecular solvation theory incorporates solvent-site parameters (σ, ε/kB) to estimate Kdecadiene/w. For example, σ values range from 3.675–3.95 Å, and ε/kB from 46–85 K. However, predictive accuracy depends on the octanol/water partition coefficient (log Poct) and Abraham solvation parameters (A, S, E, V), with a root-mean-square error of ±0.42 .

Q. What experimental challenges arise in copolymerizing this compound with ethylene using metallocene catalysts?

- Methodological Answer : Gelation and reactor fouling occur due to residual double bonds in polymer chains. A kinetic model incorporating three parameters (e.g., diene reactivity ratios, chain-transfer rates) can predict gel formation. Reactivity decreases post-polymerization, necessitating real-time parameter estimation via retrospective cost model refinement (RCMR) algorithms .

Q. How does this compound serve as a model for lipid bilayer permeability studies?

- Methodological Answer : Its dual terminal double bonds mimic ordered alkyl chain regions in lipid bilayers (e.g., egg lecithin). Permeability correlates with Kdecadiene/w, which is more selective than octanol (selectivity ratio: 2.4). Computational comparisons with phospholipid bilayers validate its use in predicting molecular bioavailability .

Q. What role does this compound play in ADMET polymerization for precision polyolefins?

- Methodological Answer : ADMET polymerization with this compound produces linear polyethylene (PE) models. Copolymerization with alkyl-α,ω-dienes introduces randomness (e.g., butyl branches at 2.5–66.7 per 1000 PE carbons). Post-polymerization hydrogenation removes unsaturation, enabling structural control for studying thermal properties .

Q. Methodological and Data Analysis Considerations

Q. How can contradictions in radical termination pathways involving this compound be resolved?

- Methodological Answer : Product analysis (e.g., this compound, 6-phenyl-1-hexene, bibenzyl) combined with radical quenchers (e.g., DPPH) distinguishes cage recombination from disproportionation. Quantifying residual diene via GC-MS under controlled conditions clarifies dominant pathways .

Q. What statistical tools optimize kinetic parameter estimation in this compound copolymerization?

- Methodological Answer : Global sensitivity analysis identifies significant parameters (e.g., ethylene flow rate, molecular weight distributions). Adaptive MWD calculations and RCMR algorithms refine estimates in real time, minimizing deviations from theoretical values .

Properties

IUPAC Name |

deca-1,9-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-4H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDGJRWPPOSWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108793-14-2 | |

| Record name | 1,9-Decadiene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108793-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4022159 | |

| Record name | 1,9-Decadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1647-16-1 | |

| Record name | 1,9-Decadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1647-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,9-Decadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9-DECADIENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,9-Decadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,9-Decadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,9-decadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,9-DECADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KWZ01G244 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.